N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a unique combination of a tetrahydronaphthalene moiety, a thiophenyl group, and a pyrazole ring, making it of interest in various scientific research applications. The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol.
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several key steps:
This multi-step synthesis requires careful control of reaction conditions and purification processes to yield the desired product in high purity.
C1CCC(C=C1)S(=O)(=O)NCCN=C(C)C(C=C)C
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can participate in various chemical reactions due to its functional groups:
These reactions can be utilized for further functionalization or modification of the compound for specific applications.
The mechanism of action for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily linked to its potential biological activity. As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to reduced bacterial growth and proliferation.
Research indicates that compounds with similar structures exhibit antimicrobial properties by targeting specific enzymes involved in metabolic pathways essential for bacterial survival.
The stability and reactivity profiles suggest that this compound can be utilized effectively in various synthetic applications while maintaining its integrity under standard conditions.
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific uses:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8